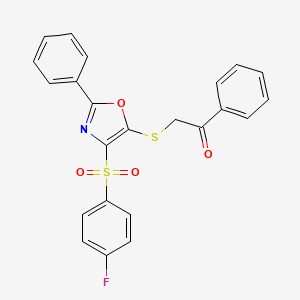
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a complex organic compound that has gained interest for its potential applications in medicinal chemistry and materials science. It belongs to the class of quinazoline derivatives, known for their broad range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available 2-fluoro-5-nitrobenzene.
Reaction Steps
Step 1: : Nitration of 2-fluorobenzene with nitric acid and sulfuric acid to form 2-fluoro-5-nitrobenzene.
Step 2: : Reduction of 2-fluoro-5-nitrobenzene using a reducing agent such as iron powder in acetic acid to obtain 2-fluoro-5-aminobenzene.
Step 3: : Cyclization with methyl anthranilate in the presence of a dehydrating agent like phosphorus oxychloride to yield the quinazoline core.
Step 4: : Introduction of the pivalamide group through reaction with pivaloyl chloride in the presence of a base like triethylamine.
Industrial production methods might involve optimization of these steps for scale-up, including the use of flow chemistry techniques to ensure efficient and safe production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the quinazoline core.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation Products: : Depending on the conditions, oxidation could result in quinazoline N-oxide derivatives.
Reduction Products: : Quinazolin-4-ol derivatives.
Substitution Products: : Variously substituted quinazoline derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.
Biology: : Used in the study of cell signaling pathways due to its interaction with kinases.
Medicine: : Potential therapeutic agent targeting specific cancer pathways by inhibiting kinase activity.
Industry: : Utilized in materials science for developing new polymers and advanced materials.
Mécanisme D'action
The compound exerts its biological effects primarily through the inhibition of kinase enzymes, which play critical roles in cell signaling pathways. By binding to the ATP-binding site of kinases, it effectively blocks the phosphorylation of target proteins, leading to altered cellular activities. The molecular targets include various kinases involved in cancer progression and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: : Another quinazoline derivative used as an anti-cancer drug.
Erlotinib: : Targets the epidermal growth factor receptor (EGFR).
Lapatinib: : Dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is unique in its structure due to the specific functional groups that enhance its binding affinity and selectivity for certain kinases. This makes it potentially more effective in targeting specific pathways with reduced side effects compared to other similar compounds.
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMEPQERPAFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)


![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2412750.png)


![N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2412756.png)

![3-cyclopropyl-6-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2412760.png)
